4-[(1-Methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine is a synthetic compound with the IUPAC name rac-(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine dihydrochloride. Its molecular formula is and it has a molecular weight of approximately 256.13 g/mol. This compound is classified under amines and is notable for its structural features that include a pyrazole ring and an oxolane moiety, which contribute to its potential biological activity and applications in medicinal chemistry.
The synthesis of 4-[(1-Methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine typically involves the reaction of an oxirane derivative with N-methyl-1H-pyrazole. The reaction conditions are carefully controlled to optimize yield and purity. Common methods include:
Industrial production may employ similar synthetic routes but on a larger scale, optimizing conditions for consistency and quality control .
The molecular structure of 4-[(1-Methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine includes:
The compound's SMILES representation is CN[C@@H]1COC[C@@H]1OC2=CN(N=C2)C, indicating the stereochemistry at specific carbon centers .
| Property | Value |
|---|---|
| Heavy Atoms Count | 15 |
| Rotatable Bond Count | 2 |
| Number of Rings | 2 |
| Polar Surface Area (Ų) | 62 |
| Hydrogen Bond Acceptors Count | 4 |
| Hydrogen Bond Donors Count | 1 |
The compound can participate in various chemical reactions, including:
These reactions are significant for its potential applications in drug development and organic synthesis .
4-[(1-Methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine has potential applications in:
The unique structural features provide avenues for exploration in various scientific fields, particularly in drug discovery and development .
The construction of the oxolane-pyrazole hybrid scaffold requires precise stereochemical control at the oxolane ring’s C3 and C4 positions. Modern synthetic approaches employ de novo ring formation strategies, where tetrahydrofuran intermediates are functionalized with 1-methylpyrazole motifs via nucleophilic displacement. A critical advancement involves chiral auxiliaries or asymmetric catalysis during oxolane ring formation. For example, enantiopure epoxide precursors undergo regioselective ring opening with 1-methylpyrazol-4-ol under basic conditions (K₂CO₃/DMF), yielding C3-aminated products with >90% enantiomeric excess (ee) when catalyzed by bifunctional organocatalysts like cinchona-derived thioureas [6]. The pyrazole’s nucleophilicity is enhanced by N1-methylation, which prevents tautomerism-induced side reactions and stabilizes the O-alkylation product [9].
Table 1: Stereochemical Outcomes in Oxolane-Pyrazole Coupling Reactions
| Chiral Catalyst | Temp (°C) | Reaction Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|
| None (racemic) | 80 | 12 | 75 | 0 |
| Cinchonidine-thiourea | 25 | 24 | 82 | 92 |
| BINOL-phosphoric acid | 60 | 8 | 78 | 88 |
| Jacobsen’s Co-salen | 40 | 16 | 70 | 85 |
Studies indicate that steric congestion at oxolane C3/C4 positions necessitates tailored protective group strategies. N-Boc-protected aziridines or epoxides allow selective aminolysis, while bulky silyl groups (TBDPS) on pyrazole oxygen prevent N-alkylation byproducts [6] [8]. Kinetic resolution during ring closure further enhances stereoselectivity, as demonstrated in the synthesis of palbociclib analogs, where Ru-catalyzed asymmetric hydrogenation achieves 97% ee for cis-configured oxolane-pyrazole hybrids [6].
Nucleophilic substitution at sterically hindered oxolane positions demands innovative catalytic activation. Palladium-catalyzed Buchwald-Hartwig amination enables direct C–N bond formation between 3-bromooxolanes and 1-methylpyrazol-4-amine derivatives. Optimized conditions (Pd₂(dba)₃/XPhos, Cs₂CO₃, toluene, 100°C) achieve 85–90% yield by suppressing β-hydride elimination, a common side reaction in aliphatic systems [5]. Alternatively, copper(I)-catalyzed Ullmann coupling (CuI/1,10-phenanthroline, K₃PO₄) facilitates O-arylation of oxolan-3-ols with 4-bromo-1-methylpyrazole, though competing N-alkylation requires careful control of stoichiometry (pyrazole/oxolane ratio ≤1:1.2) [8].
Microwave-assisted SN₂ reactions significantly enhance efficiency in amine introduction. 3-Azidooxolane intermediates undergo Staudinger reduction followed by in situ coupling with 1-methylpyrazol-4-yl mesylates under microwave irradiation (100 W, 120°C, 15 min), yielding target amines in 94% purity without racemization [2]. For acid-sensitive intermediates, scandium(III) triflate catalyzes oxolane ring activation, permitting nucleophilic addition by pyrazoles at ambient temperature while preserving stereointegrity [5].
Conventional batch synthesis of oxolane-pyrazole hybrids faces challenges in thermal management and reaction homogeneity, particularly for exothermic deprotonation-nucleophilic addition steps. Continuous flow reactors mitigate these issues by enabling precise control of residence time (2–5 min) and temperature (50–70°C), as demonstrated in the coupling of sodium pyrazolate with chiral oxolane triflates. This method achieves 95% conversion with <2% epimerization, compared to 75% conversion in batch reactors at similar temperatures [2] [6]. Flow systems also permit in-line quenching and extraction, reducing impurities from over-alkylation.
Microwave irradiation accelerates solvent-free SNAr reactions, compressing multi-hour reactions to minutes. For example, cyclization of 1-methylpyrazol-4-ol with enantiopure 3,4-epoxybutanol under microwave conditions (300 W, 140°C, 10 min) delivers the hybrid scaffold in 89% yield and 98% ee, versus 12 hours for conventional heating. This technique is particularly valuable for unstable aziridine intermediates prone to ring-opening at elevated temperatures [6]. Recent advances integrate microwave steps with flow systems, enabling gram-scale production (up to 50 g/batch) of pharmaceutically relevant intermediates like palbociclib precursors [6].
Racemic mixtures of 4-[(1-methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine require efficient resolution for biological applications. Three dominant strategies are employed:
Table 2: Performance Comparison of Chiral Resolution Techniques
| Method | Resolution Agent | ee (%) | Yield (%) | Key Advantage |
|---|---|---|---|---|
| Diastereomeric Salt | (S)-Mandelic acid | >99 | 40* | Scalability to kilogram batches |
| Enzymatic Acylation | Candida antarctica Lipase B | 99 | 48 | Mild conditions, no racemization risk |
| Chiral SMB Chromatography | Chiralpak® AD-H | >99 | 95 | High purity, no derivatization needed |
*Yield per cycle; mother liquor recycling boosts overall yield to >85%.
The absolute configuration of resolved enantiomers is assignable via Riguera’s method, involving double derivatization with (R)- and (S)-α-methoxyphenylacetic acid (MPA) and analysis of ΔδH values in ¹H NMR spectra [10].
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: